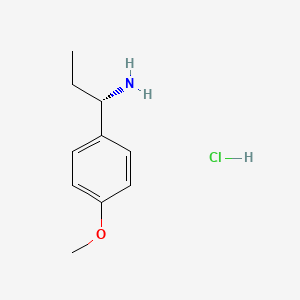

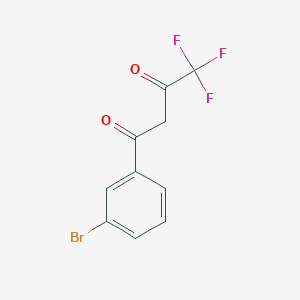

![molecular formula C22H25NO4S B3028680 (3S,4S)-4-氨基-2-{[(9H-芴-9-基)甲氧基]羰基}-3-羟基庚硫酸S-酸 CAS No. 268542-18-3](/img/structure/B3028680.png)

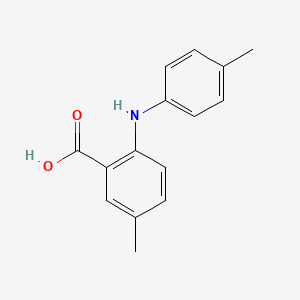

(3S,4S)-4-氨基-2-{[(9H-芴-9-基)甲氧基]羰基}-3-羟基庚硫酸S-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the physical arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, and solubility. Chemical properties can include reactivity, stability, and acidity .科学研究应用

膦酸制备及应用

膦酸衍生物与氨基酸衍生物密切相关,在药物开发、骨靶向和材料设计中具有广泛的应用。它们的合成方法和应用涵盖了化学、生物学和物理学等广泛的领域,突出了此类化合物在各种研究项目中的重要性 (Sevrain 等人,2017)。

胃肠甲硫氨酸穿梭

甲硫氨酸等氨基酸在生物功能中发挥着至关重要的作用,其高效吸收和代谢对于人类和动物的健康和性能至关重要。深入了解参与氨基酸吸收的转运蛋白可以为优化膳食补充剂和改善健康结果提供见解 (Mastrototaro 等人,2016)。

功能化 β-氨基酸衍生物在药物研究中

环状 β-氨基酸的合成和转化在药物研究中产生了重大影响,证明了氨基酸衍生物在药物化学中的重要性。各种复分解反应被用于获得功能化 β-氨基酸,显示出它们在创建新分子实体中的多功能性 (Kiss 等人,2018)。

活性羰基物质和慢性疾病

对氨基酸氧化产生的活性羰基物质 (RCS) 的研究突出了它们在各种慢性疾病中的作用。了解 RCS 的特性及其与疾病的关系可以指导有效治疗和预防策略的开发,展示氨基酸研究对健康和疾病管理的广泛影响 (Fuloria 等人,2020)。

作用机制

Mode of Action

The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis .

Biochemical Pathways

The compound’s potential role in peptide synthesis suggests that it may influence protein-related pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the hydroxyl group. The thiol group is then introduced through a thiolation reaction, followed by deprotection of the Fmoc group and the amine group. The final step involves the separation of the diastereomers to obtain the desired (3S,4S) configuration.", "Starting Materials": [ "L-Serine", "9H-Fluorene-9-methanol", "N,N-Diisopropylethylamine (DIPEA)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Thioglycolic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Dichloromethane (DCM)", "Diethyl ether" ], "Reaction": [ "Protection of the amine group of L-serine with Fmoc-OSu in the presence of DIPEA", "Addition of Fmoc group to the hydroxyl group of the protected L-serine using NHS and EDC", "Thiolation of the Fmoc-protected L-serine with thioglycolic acid in the presence of TEA", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Deprotection of the amine group using HCl in dioxane", "Separation of the diastereomers using chiral HPLC", "Neutralization of the acid with NaOH", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water and brine", "Drying of the organic layer with Na2SO4", "Concentration of the organic layer under reduced pressure", "Purification of the product using column chromatography with DCM/diethyl ether/methanol as the eluent" ] } | |

CAS 编号 |

268542-18-3 |

产品名称 |

(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid |

分子式 |

C22H25NO4S |

分子量 |

399.5 |

IUPAC 名称 |

(3S,4S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyheptanethioic S-acid |

InChI |

InChI=1S/C22H25NO4S/c1-2-7-18(23)20(24)19(22(26)28)21(25)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-20,24H,2,7,12,23H2,1H3,(H,26,28)/t18-,19?,20+/m0/s1 |

InChI 键 |

UIURKPDSKXKLAW-SJBAFXMYSA-N |

手性 SMILES |

CCC[C@@H]([C@H](C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |

SMILES |

CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |

规范 SMILES |

CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

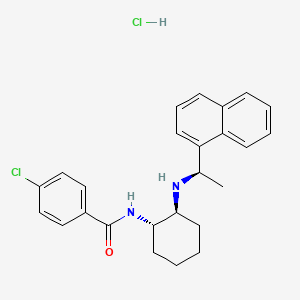

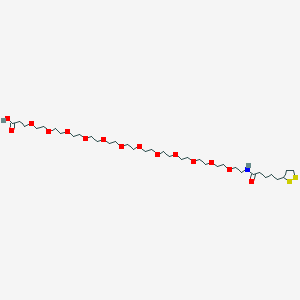

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)

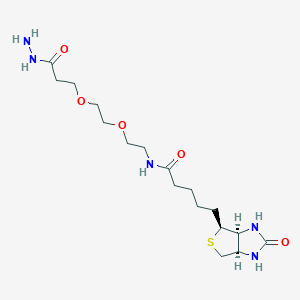

![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)